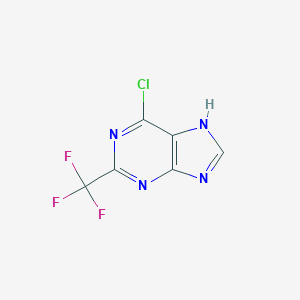

6-chloro-2-(trifluoromethyl)-9H-Purine

Vue d'ensemble

Description

6-Chloro-2-(trifluoromethyl)-7H-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 2nd position on the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(trifluoromethyl)-9H-Purine typically involves the introduction of the chlorine and trifluoromethyl groups onto the purine ring. One common method is the nucleophilic substitution reaction where a suitable purine precursor undergoes chlorination and trifluoromethylation under controlled conditions. For example, starting with a purine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, followed by trifluoromethylation using reagents such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-2-(trifluoromethyl)-7H-purine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

- Substituted purines with various functional groups replacing the chlorine atom.

- Coupled products with extended carbon chains or aromatic rings.

Applications De Recherche Scientifique

6-Chloro-2-(trifluoromethyl)-7H-purine has diverse applications in scientific research:

Biology: Studied for its potential as an inhibitor of certain enzymes and as a probe in biochemical assays.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 6-chloro-2-(trifluoromethyl)-9H-Purine involves its interaction with molecular targets such as enzymes and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding . The chlorine atom may also participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

6-Chloro-2-fluoropurine: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

6-Chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid: Contains a chromene ring instead of a purine ring, leading to different biological activities.

Uniqueness: 6-Chloro-2-(trifluoromethyl)-7H-purine is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Activité Biologique

6-Chloro-2-(trifluoromethyl)-9H-purine is a purine derivative that has garnered attention due to its diverse biological activities. This compound is notable for its interactions with various biological targets, particularly in the context of cancer treatment and enzymatic inhibition. Understanding its biological activity is crucial for the development of therapeutic agents and for elucidating its mechanism of action.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 218.58 g/mol

- IUPAC Name : this compound

Research indicates that this compound interacts with several biological targets, including adenosine receptors and DNA repair enzymes. Its mechanism primarily involves:

- Adenosine Receptor Modulation : The compound exhibits binding affinity to adenosine receptors, which are crucial in various physiological processes, including immune response and neurotransmission .

- Inhibition of DNA Glycosylases : Studies have shown that it can inhibit enzymes such as formamidopyrimidine-DNA glycosylase (Fpg), which plays a role in DNA repair mechanisms. This inhibition can lead to increased sensitivity to DNA damage in cancer cells .

Inhibition Studies

A significant study conducted on the inhibitory effects of purine derivatives, including this compound, revealed important findings:

- IC50 Values : The compound demonstrated an IC50 value of approximately 7.5 µM against Fpg, indicating its potency as an inhibitor .

| Compound | IC50 (µM) |

|---|---|

| This compound | 7.5 ± 1.0 |

| TX13 (related compound) | 7.5 ± 1.0 |

| TX14 (related compound) | 28 ± 7 |

This table summarizes the inhibitory concentrations required to achieve a 50% reduction in enzyme activity, showcasing the effectiveness of the compound.

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that treatment with this compound leads to increased apoptosis in various cancer cell lines. The mechanism appears to involve the accumulation of DNA damage due to impaired repair processes .

- Animal Models : In vivo studies using murine models have shown that this compound can enhance the efficacy of standard chemotherapeutic agents by sensitizing tumors to DNA-damaging treatments .

Propriétés

IUPAC Name |

6-chloro-2-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-2)14-5(13-3)6(8,9)10/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXWPMEDWAEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421812 | |

| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-63-6 | |

| Record name | 1998-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(trifluoromethyl)-3H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 6-chloro-2-(trifluoromethyl)-9H-purine in the development of anti-rhinovirus compounds?

A1: this compound serves as a key starting material for synthesizing a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines. These purine derivatives were investigated for their anti-rhinovirus activity. [] Researchers utilized this compound as a scaffold, introducing various benzyl halide substituents at the 9th position and substituting the chlorine atom with a dimethylamino group. This approach aimed to identify structural modifications that enhance anti-rhinovirus activity.

Q2: Did modifications of this compound lead to improved anti-rhinovirus activity?

A2: While several synthesized compounds demonstrated promising anti-rhinovirus activity with IC50 values of 0.03 µM against rhinovirus serotype 1B, none exhibited significantly greater potency compared to the parent compound, 6-(dimethylamino)-2-(trifluoromethyl)-9H-purine. [] Additionally, broader testing against 18 other rhinovirus serotypes did not reveal a consistent activity profile for any of the modified compounds. This suggests that further research and structural modifications are necessary to achieve substantial improvements in anti-rhinovirus activity and serotype coverage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.